2-(3,4-dimethoxyphenyl)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide
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Overview
Description
2-(3,4-dimethoxyphenyl)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of 2-(3,4-dimethoxyphenyl)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the 3,4-dimethoxyphenyl group: This can be achieved through the methylation of a phenol derivative.
Synthesis of the thiophene ring: The thiophene ring can be synthesized via a cyclization reaction involving sulfur-containing precursors.
Coupling reactions: The 3,4-dimethoxyphenyl group and the thiophene ring are coupled using a suitable linker, such as an acetamide group, under specific reaction conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(3,4-dimethoxyphenyl)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 2-(3,4-dimethoxyphenyl)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide include:
2-(3,4-dimethoxyphenyl)-N-((5-(hydroxy(phenyl)methyl)furan-2-yl)methyl)acetamide: This compound has a furan ring instead of a thiophene ring.
2-(3,4-dimethoxyphenyl)-N-((5-(hydroxy(phenyl)methyl)pyrrole-2-yl)methyl)acetamide: This compound features a pyrrole ring instead of a thiophene ring.
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S/c1-26-18-10-8-15(12-19(18)27-2)13-21(24)23-14-17-9-11-20(28-17)22(25)16-6-4-3-5-7-16/h3-12,22,25H,13-14H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUWLGQFEAALND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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